molecular formula C16H22FN5O2 B2702271 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea CAS No. 894035-53-1

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea

Cat. No.: B2702271
CAS No.: 894035-53-1
M. Wt: 335.383
InChI Key: PJLOAZVXIZKGAO-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-5-one core substituted with a 3-fluorophenyl group at the 1-position and a 4-methylpiperazinyl urea moiety at the 3-position (Fig. 1). The 4-methylpiperazine moiety improves aqueous solubility due to its basic tertiary amine, which may facilitate interactions with acidic residues in enzyme active sites .

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O2/c1-20-5-7-21(8-6-20)19-16(24)18-13-10-15(23)22(11-13)14-4-2-3-12(17)9-14/h2-4,9,13H,5-8,10-11H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLOAZVXIZKGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the piperazine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and controlled temperatures (eg, reflux conditions)

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and cellular responses, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to urea derivatives with analogous heterocyclic cores or substituents (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference ID
Target Compound Pyrrolidin-5-one 3-Fluorophenyl, 4-methylpiperazinyl urea ~363.4* Not explicitly reported
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a ) Thiazole Chloromethyl thiazole, 3-fluorophenyl urea 362.1 Anticancer (specific targets unreported)
1-(3-(2,4-Dimethylthiazol-5-YL)-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)-3-(4-methylpiperazin-1-YL)urea Indenopyrazole-thiazole hybrid 2,4-Dimethylthiazole, 4-methylpiperazinyl urea ~523.5* PI3Kα inhibitor (gastric cancer)
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea Pyrrolidine-oxadiazole Trifluoromethylphenyl urea ~435.4* Unreported activity
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Pyrrolidin-5-one 4-Ethoxyphenyl, 4-methoxyphenyl ~385.4* Structural analog (no activity reported)
1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13 ) Pyrazole 3,5-Dimethoxyphenyl, methylpyrazole ~304.3 Synthetic intermediate

*Calculated based on molecular formula.

Key Observations

In contrast, thiazole () or pyrazole () cores prioritize planar aromatic interactions. The indenopyrazole-thiazole hybrid () combines π-stacking (indenopyrazole) and hydrophobic interactions (thiazole), enhancing kinase inhibition .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects better than chlorinated analogs (e.g., 8b in ), which may improve membrane permeability.
  • 4-Methylpiperazine vs. Simple Ureas : The 4-methylpiperazinyl group in the target compound and provides basicity and solubility, unlike the neutral methylpyrazole in MK13 ().

However, the indenopyrazole-thiazole scaffold in may confer higher selectivity.

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea is a synthetic organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea. Its molecular formula is C18H25FN4O3C_{18}H_{25}FN_{4}O_{3}, and it has a molecular weight of approximately 358.42 g/mol. The structure includes a fluorophenyl group, a pyrrolidinone ring, and a piperazine moiety, which contribute to its biological activity.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes. It is hypothesized that the fluorophenyl group enhances binding affinity to target proteins, while the urea linkage facilitates hydrogen bonding interactions. This mechanism may modulate various signaling pathways, leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antineoplastic Activity : Preliminary studies suggest that this compound may have potential anti-cancer effects, particularly against various cancer cell lines. For instance, it has shown cytotoxicity in assays involving colorectal cancer (HT-29) and kidney cancer (TK-10) cells .
  • Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. It may act as a selective serotonin reuptake inhibitor (SSRI), influencing neurotransmitter levels in the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity against HT-29 cells at concentrations as low as 10 µM .
  • Neuroprotective Effects : A study focusing on neuroprotection found that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine moiety can enhance or diminish biological activity. Compounds with larger substituents at the piperazine position generally exhibited improved potency against cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)ureaSimilar structure with chlorophenylModerate antitumor activity
1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)ureaSimilar structure with methylphenylLower binding affinity to target receptors

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